5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one
Overview
Description
“5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one” is a chemical compound with the molecular formula C7H5BrF3N . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, has been a topic of research in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Spectroscopic and Antimicrobial Studies
5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one has been characterized spectroscopically, revealing its structure through techniques like FT-IR, 1H and 13C NMR, and DFT studies. Its antimicrobial activities were assessed using minimal inhibitory concentration methods, indicating potential applications in developing antimicrobial agents (Vural & Kara, 2017).
Molecular Structure Analysis
Research on related molecules has demonstrated significant insights into the bending of substituents towards nitrogen heteroatoms, not due to intramolecular coordination but as an intrinsic property of the heteroarene skeleton. This understanding is crucial for the design of new compounds with desired properties (Riedmiller et al., 1999).
Novel Pyridine Derivatives Synthesis
The compound is also used in synthesizing novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have been explored for their potential as chiral dopants for liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Trifluoromethyl-substituted Aminopyrroles Synthesis
A strategy involving 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block has been developed for synthesizing trifluoromethyl-substituted aminopyrroles, indicating its utility in creating compounds with potential pharmacological activities (Khlebnikov et al., 2018).
Heterocycles Synthesis
This compound has been implicated in the regiospecific synthesis of heterocycles, demonstrating its versatility as a precursor for developing biologically significant molecules (Martins, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that the compound is a substrate used in a palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that it may participate in carbon-carbon bond-forming reactions, which are crucial in many biological processes.
Biochemical Pathways
The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may influence various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in carbon-carbon bond-forming reactions, it may influence the synthesis of various organic compounds within cells
Action Environment
The action of BS-31673 may be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For instance, the compound’s reactivity in palladium-catalyzed reactions suggests that it may be sensitive to changes in the chemical environment
Biochemical Analysis
Cellular Effects
The effects of 5-Bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression beneficially. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential. For example, its accumulation in the liver can enhance its effects on hepatic enzymes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its precise mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-1-methyl-2-(trifluoromethyl)pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-4(8)5(13)2-6(12)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAYDYHJFEXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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